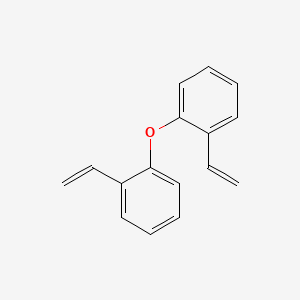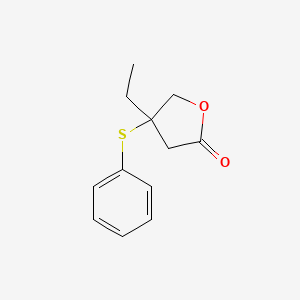
1,1'-Oxybis(2-ethenylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Oxybis(2-ethenylbenzene): is an organic compound with the molecular formula C16H14O It is characterized by the presence of two ethenylbenzene groups connected through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Oxybis(2-ethenylbenzene) typically involves the reaction of 2-ethenylphenol with a suitable oxidizing agent. One common method is the oxidative coupling of 2-ethenylphenol in the presence of a catalyst such as copper(II) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Oxybis(2-ethenylbenzene) can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Oxybis(2-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,1’-Oxybis(2-ethenylbenzene) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Oxybis(2-ethenylbenzene) involves its interaction with various molecular targets. The ethenyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. The aromatic rings can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Oxybis(2-ethynylbenzene): Contains ethynyl groups instead of ethenyl groups.
1,1’-Oxybis(2-methylbenzene): Contains methyl groups instead of ethenyl groups.
1,1’-Oxybis(2-chlorobenzene): Contains chlorine atoms instead of ethenyl groups.
Uniqueness
1,1’-Oxybis(2-ethenylbenzene) is unique due to the presence of ethenyl groups, which impart distinct reactivity and potential for polymerization. This sets it apart from other similar compounds and makes it valuable for specific applications in materials science and organic synthesis.
Propiedades
| 80345-98-8 | |
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-ethenyl-2-(2-ethenylphenoxy)benzene |
InChI |
InChI=1S/C16H14O/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h3-12H,1-2H2 |
Clave InChI |
XAMUMSSJGOLFQC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1OC2=CC=CC=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[4,4-Bis(methylsulfanyl)buta-1,3-dien-2-yl]oxy}(trimethyl)silane](/img/structure/B14433840.png)
silane](/img/structure/B14433845.png)



![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
